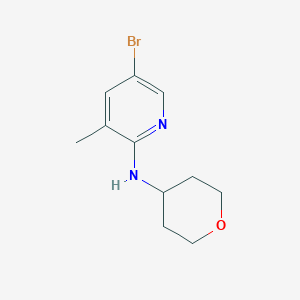

5-Bromo-3-methyl-N-(oxan-4-yl)pyridin-2-amine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

¹³C NMR (100 MHz, CDCl₃) :

Infrared (IR) Spectroscopy

Key absorptions include:

Mass Spectrometry

- Molecular ion peak : m/z 271.15 [M]⁺.

- Fragmentation patterns :

Thermodynamic Properties

Melting Point

The compound is a solid at room temperature, with a melting point range of 90–95°C . This aligns with structurally similar bromopyridine derivatives.

Solubility

- Water : Insoluble due to hydrophobic methyl and oxan-4-yl groups.

- Organic solvents :

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <1 |

| Methanol | 25 |

| Dichloromethane | 50 |

| DMSO | >100 |

Stability

- Thermal stability : Decomposes above 200°C.

- Light sensitivity : Degrades under prolonged UV exposure, requiring storage in amber glass.

- Hygroscopicity : Low; stable under inert atmospheres.

Properties

IUPAC Name |

5-bromo-3-methyl-N-(oxan-4-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O/c1-8-6-9(12)7-13-11(8)14-10-2-4-15-5-3-10/h6-7,10H,2-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDYPQVJTMRFLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NC2CCOCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Pyridine Derivatives

Key Process: Bromination of pyridine compounds is foundational, often employing N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to selectively introduce bromine at the 5-position of the pyridine ring.

- Bromination of 2-amino-3-methylpyridine using NBS in acetone at low temperatures (around 10°C) yields 2-amino-5-bromo-3-methylpyridine with yields up to 95%, as documented in chemical literature.

- Control over reaction parameters such as brominating agent equivalents, temperature, and reaction time is critical to minimize over-bromination or formation of dibrominated by-products.

Data Table 1: Bromination Conditions and Yields

Methylation and Substitution Strategies

Key Process: Replacement of the bromine atom with a methyl group at the 3-position involves nucleophilic substitution or cross-coupling reactions, often facilitated by transition metal catalysts such as nickel or palladium.

- A process involves reacting 2-amino-3,5-dibromo-4-methylpyridine with methyl zinc compounds in the presence of a nickel catalyst to selectively replace the 3-bromo with methyl, producing 5-bromo-3-methyl derivatives.

- Alternatively, methylation can be achieved via Grignard reagents under inert atmospheres, although these are less favored due to moisture sensitivity.

Data Table 2: Methylation Reaction Parameters

Key Process: Introduction of the amino group at the 2-position can be achieved via nucleophilic aromatic substitution or reduction of nitro precursors.

- Starting from 2-amino-3-methylpyridine, nitration followed by reduction yields the amino compound efficiently.

- The amino group is often protected or directed during subsequent substitution steps to prevent undesired reactions.

Data Table 3: Amination and Functionalization

| Parameter | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Starting material | 2-Amino-3-methylpyridine | - | Commercially available or synthesized in-house |

| Nitration reagent | Nitric acid or nitrating mixture | - | Controlled to avoid over-nitration |

| Reduction reagent | Iron powder, ammonium chloride, or catalytic hydrogenation | Up to 95 | Efficient reduction to amino pyridine |

Final Assembly: Coupling with Oxan-4-yl Group

Key Process: The attachment of the oxan-4-yl moiety involves nucleophilic substitution or ether formation, often via activation of the hydroxyl group or halogen leaving groups.

- The oxan-4-yl group can be introduced through nucleophilic substitution of a suitable leaving group (e.g., halogen) on the pyridine ring with an oxan-4-yl derivative under basic conditions.

- Alternatively, a Mitsunobu reaction or similar etherification process may be employed to attach the oxan-4-yl group selectively.

Data Table 4: Oxan-4-yl Attachment Conditions

Summary of Scalable Synthesis Pathway

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-N-(oxan-4-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dehalogenated or hydrogenated derivatives. Substitution reactions can result in a variety of substituted pyridine derivatives, depending on the nucleophile employed.

Scientific Research Applications

5-Bromo-3-methyl-N-(oxan-4-yl)pyridin-2-amine has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme functions.

Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-N-(oxan-4-yl)pyridin-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences in substituents, molecular properties, and pharmacological activities among analogs:

Key Observations :

- Bromine Substitution: Bromine at position 5 is a conserved feature, likely enhancing electrophilicity for nucleophilic substitution reactions or acting as a halogen bond donor in target binding .

- N-Substituent Effects: The oxan-4-yl group improves aqueous solubility and metabolic stability compared to aromatic substituents (e.g., dimethoxybenzyl in ) . Methyl vs.

Pharmacological Activity Trends

- Antimicrobial Potential: The oxan-4-yl group in the target compound is structurally analogous to MMV1 (), a known CntA inhibitor, suggesting similar antimicrobial applications .

- Anti-Tumor Activity : Compounds with aromatic N-substituents (e.g., 3,4-dimethoxybenzyl in ) exhibit anti-tumor activity, likely due to π-π stacking interactions with biological targets .

- Synthetic Utility : Chloro- and bromo-substituted pyridines (e.g., 5-bromo-2-chloropyridin-3-amine) serve as intermediates in synthesizing more complex pharmacophores .

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : The target compound’s NH group may participate in N–H⋯N hydrogen bonds, similar to 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, which forms centrosymmetric dimers .

- Crystal Packing : Bromine’s van der Waals radius contributes to dense packing in analogs, while oxan-4-yl groups introduce conformational flexibility .

Biological Activity

5-Bromo-3-methyl-N-(oxan-4-yl)pyridin-2-amine is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a bromine atom and a methyl group at the 3 and 4 positions of the pyridine ring, respectively, along with an oxan group that enhances its solubility and bioactivity. Its molecular formula is , and it has a molecular weight of approximately 284.14 g/mol.

The biological activity of 5-Bromo-3-methyl-N-(oxan-4-yl)pyridin-2-amine is primarily attributed to its interaction with various enzymes and receptors. The compound may modulate enzyme activities, particularly those involved in inflammatory responses and cellular signaling pathways.

Key Mechanisms Include:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of various enzymes, including kinases involved in cancer cell proliferation.

- Receptor Modulation: It may interact with specific receptors, altering their signaling pathways which can lead to therapeutic effects.

Antimicrobial Activity

Research indicates that 5-Bromo-3-methyl-N-(oxan-4-yl)pyridin-2-amine exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

Pyridine derivatives are often explored for their anticancer properties. Preliminary studies suggest that this compound may inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in the treatment of inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Lacks oxan group | Moderate antimicrobial activity |

| 3-Methylpyridin-2-amine | No bromine or oxan groups | Lower anticancer potential |

| 2-Amino-5-bromopyridine | No methyl or oxan groups | Limited therapeutic applications |

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study assessing the antibacterial activity against Salmonella typhi, 5-Bromo-3-methyl-N-(oxan-4-yl)pyridin-2-amine exhibited significant inhibitory effects, with a minimum inhibitory concentration (MIC) indicating strong potential for clinical applications in infectious diseases.

- Cell Proliferation Inhibition : A study focused on cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability, suggesting its role as a potential chemotherapeutic agent.

- Enzyme Interaction Studies : Molecular docking studies revealed that the compound forms stable interactions with key residues of target enzymes, supporting its role as an enzyme inhibitor.

Q & A

Basic: What are the recommended synthetic routes for 5-Bromo-3-methyl-N-(oxan-4-yl)pyridin-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Step 1 : React 5-bromo-3-methylpyridin-2-amine with oxan-4-ylmethyl bromide in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃ to facilitate substitution.

- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Reductive amination alternative : Use sodium cyanoborohydride in methanol under reflux to couple oxan-4-ylmethylamine with a ketone precursor .

Optimization : Monitor reaction progress with TLC and adjust stoichiometry (1.2–1.5 equivalents of oxan-4-yl reagent) to account for steric hindrance.

Basic: Which analytical techniques are critical for characterizing this compound, and what spectral signatures should researchers expect?

- NMR :

- ¹H-NMR : Look for pyridine protons at δ 7.5–8.5 ppm, oxan-4-yl methylene protons (δ 3.2–3.8 ppm), and methyl groups (δ 2.1–2.5 ppm).

- ¹³C-NMR : Pyridine carbons (C5-Br at ~140 ppm), oxan-4-yl carbons (C-O at ~70 ppm) .

- Mass Spectrometry (MS) : Expect [M+H]⁺ at m/z 285 (C₁₁H₁₅BrN₂O requires 284.06 g/mol).

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to confirm purity (>95%).

Basic: How does the bromine substituent influence reactivity in cross-coupling reactions?

The bromine at C5 enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

- Catalyst system : Pd(PPh₃)₄ with K₂CO₃ in toluene/ethanol (3:1) at 80°C.

- Substrate scope : Prioritize electron-deficient aryl boronic acids for efficient coupling (yields >70%) .

- Side reactions : Competing dehalogenation may occur under prolonged heating; monitor with GC-MS.

Advanced: What biological targets are associated with this compound, and how can binding assays be designed?

This compound shows potential as a kinase inhibitor (e.g., TrkA or CDK2). Methodologies:

- Surface Plasmon Resonance (SPR) : Immobilize target kinases on a CM5 chip; measure binding affinity (KD) in HEPES buffer (pH 7.4) .

- In vitro kinase assays : Use ATP-Glo™ to quantify inhibition (IC₅₀ values <1 µM suggest high potency) .

- X-ray crystallography : Co-crystallize with kinase domains (e.g., PDB 4AKE) to resolve binding modes .

Advanced: How should researchers resolve contradictions in biological activity data between structural analogs?

- Comparative binding assays : Test analogs (e.g., 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine) under identical conditions to isolate substituent effects .

- Computational docking : Use Schrödinger Suite or AutoDock to compare binding poses and identify critical interactions (e.g., H-bonds with kinase hinge regions) .

- SAR tables : Correlate substituents (e.g., oxan-4-yl vs. cyclohexyl) with IC₅₀ values to prioritize modifications .

Advanced: What strategies optimize pharmacokinetic properties without compromising target affinity?

- LogP adjustments : Introduce polar groups (e.g., hydroxyls) to oxan-4-yl to reduce logP from ~2.5 to <2.0, improving solubility .

- Metabolic stability : Replace labile methyl groups with trifluoromethyl (in vitro t½ increase from 2h to 6h in liver microsomes) .

- In silico ADMET : Use SwissADME to predict CYP450 interactions and blood-brain barrier permeability .

Advanced: How can researchers validate off-target effects in cellular models?

- Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM to identify selectivity .

- CRISPR-Cas9 knockouts : Generate cell lines lacking the primary target (e.g., TrkA) to confirm on-mechanism activity .

- Transcriptomics : RNA-seq treated vs. untreated cells (p-value <0.05, fold change >2) to detect pathway modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.